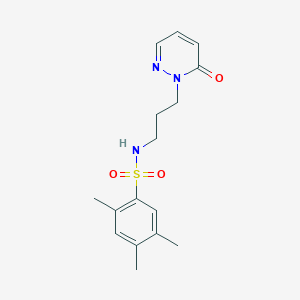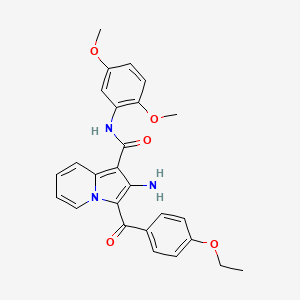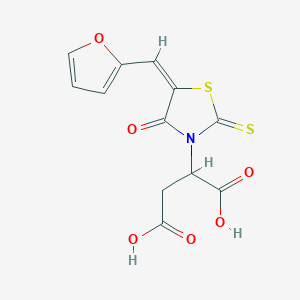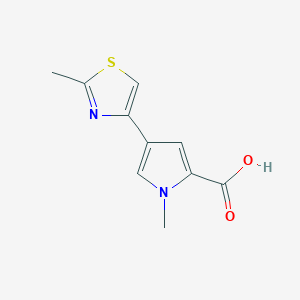![molecular formula C12H18N2O4 B2805941 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid CAS No. 2044712-64-1](/img/structure/B2805941.png)
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid is a compound composed of a tert-butoxycarbonyl-protected amino group and a pyrrole group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid typically involves a multi-step process. One common route includes:
Protection of the amino group with a tert-butoxycarbonyl group (Boc).
Introduction of the pyrrole ring via coupling reactions.
Formation of the propanoic acid moiety through carboxylation reactions. Industrial Production Methods: While specific large-scale industrial methods may vary, the processes often mimic lab-scale synthesis with optimizations for yield, purity, and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions::
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, especially involving the pyrrole ring and the carboxyl group.
Substitution: The presence of the Boc-protected amino group and the pyrrole ring enables various substitution reactions under appropriate conditions. Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride.
Substitution: Reagents like halogens or alkylating agents. Major Products Formed: The major products of these reactions typically involve modifications to the pyrrole ring or the propanoic acid chain, potentially leading to different derivatives with varied biological activities.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a building block for more complex structures. Biology: Due to its structural features, it finds applications in studying biological processes, particularly in enzyme inhibition and receptor binding studies. Medicine: It holds potential as a lead compound in drug development, particularly targeting diseases where its molecular targets are relevant. Industry: The compound is used in material science for designing novel materials with specific properties.
Mechanism of Action
Mechanism: The compound's activity is primarily through interactions with specific molecular targets, such as enzymes or receptors, modulating their activity. Molecular Targets and Pathways: These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which facilitate binding to target proteins or nucleic acids, influencing cellular pathways and biological outcomes.
Comparison with Similar Compounds
Similar Compounds::
2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Similar backbone with a phenyl group instead of a pyrrole.
2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid: Analogous structure with a pyridine ring. Uniqueness: The unique combination of the Boc-protected amino group and the pyrrole ring in 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid offers distinct reactivity and interactions compared to its analogs, making it particularly valuable for specific applications in drug design and material science.
Let me know if this captures what you need or if there are any sections you'd like to dive deeper into.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrrol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)13-9(10(15)16)8-14-6-4-5-7-14/h4-7,9H,8H2,1-3H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWRHTGRFMGKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2805860.png)

![4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2805862.png)

![8-(2-hydroxyethyl)-4-(piperidin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2805865.png)
![ethyl (2Z)-3,4-dimethyl-2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2805866.png)
![methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2805869.png)

![Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate](/img/structure/B2805872.png)


![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3E)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2805880.png)

